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molecular formula C22H28O3 B2883903 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 69367-31-3

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B2883903
M. Wt: 340.463
InChI Key: ZJOASXAQGXPXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05137653

Procedure details

In the synthesis of 4'-octyloxybiphenyl-4-caboxylic acid of Example 12, the same hydrolysis as in Example 12 was repeated except that 4'-nonyloxy-4-cyanobiphenyl was used instead of 4'-octyloxy-4-cyanobiphenyl to obtain 4'-nonyloxybiphenyl-4-carboxylic acid. This 4'-nonyloxybiphenyl-4-carboxylic acid was condensed with 4-(2-methylnonanoyl) phenol in the same manner as in the synthesis of 4-(2-methylnonanoyl) phenyl, 4'-octyloxybiphenyl-4-carboxylic acid ester of Example 13 to synthesize 4-(2-methylnonanoyl)phenyl, 4'-nonyloxybiphenyl-4-carboxylic acid ester having the aforementioned physical and chemical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([OH:24])=[O:23])=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:25](OC1C=CC(C2C=CC(C#N)=CC=2)=CC=1)CCCCCCCC>>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([OH:24])=[O:23])=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same hydrolysis as in Example 12

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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